Cas no 2138546-39-9 (ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate)
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate
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ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179670-0.05g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 0.05g |
$174.0 | 2023-06-08 | |
| Enamine | EN300-1179670-0.1g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 0.1g |
$257.0 | 2023-06-08 | |
| Enamine | EN300-1179670-0.25g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 0.25g |
$367.0 | 2023-06-08 | |
| Enamine | EN300-1179670-0.5g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 0.5g |
$579.0 | 2023-06-08 | |
| Enamine | EN300-1179670-1.0g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 1g |
$743.0 | 2023-06-08 | |
| Enamine | EN300-1179670-2.5g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 2.5g |
$1454.0 | 2023-06-08 | |
| Enamine | EN300-1179670-5.0g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 5g |
$2152.0 | 2023-06-08 | |
| Enamine | EN300-1179670-10.0g |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 10g |
$3191.0 | 2023-06-08 | |
| Aaron | AR01ENHN-50mg |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 50mg |
$265.00 | 2025-02-10 | |
| Aaron | AR01ENHN-100mg |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate |
2138546-39-9 | 95% | 100mg |
$379.00 | 2025-02-10 |
ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (CAS No. 2138546-39-9): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate, identified by its unique Chemical Abstracts Service number CAS No. 2138546-39-9, is a specialized organic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, featuring a propargyl group and an oxanecarboxylate moiety, serves as a versatile intermediate in the synthesis of complex molecules, particularly those designed for therapeutic applications. Its structural features make it an invaluable building block for the development of novel pharmaceuticals and bioactive agents.
The propargyl functional group, characterized by its terminal alkyne (-C≡CH) moiety, introduces unique reactivity that can be leveraged in various synthetic pathways. This group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental in constructing biaryl and alkyne-based scaffolds. These reactions are widely employed in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The oxanecarboxylate component, on the other hand, provides a stable ester functionality that can be further modified through hydrolysis or transesterification, offering flexibility in molecular design.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. The compound ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate has been explored as a precursor in the synthesis of molecules that interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration. For instance, its propargyl group can be used to link with thiol-containing residues in proteins through disulfide bond formation, enabling the development of protease inhibitors. Additionally, the oxanecarboxylate moiety can be incorporated into peptidomimetics designed to mimic natural bioactive peptides while enhancing pharmacokinetic properties.
The utility of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate extends beyond its role as a synthetic intermediate. It has been utilized in the preparation of conjugates that combine therapeutic agents with targeting moieties, such as antibodies or nanoparticles. These conjugates are designed to improve drug delivery systems by enhancing specificity and reducing off-target effects. The ability to modify both the propargyl and ester functionalities allows for fine-tuning of physicochemical properties, including solubility, stability, and bioavailability.
Advances in computational chemistry have further highlighted the importance of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate in drug discovery. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with optimized binding affinities to biological targets. By leveraging virtual screening techniques, researchers can rapidly identify derivatives of this compound that exhibit enhanced potency and selectivity. This approach has accelerated the discovery process in medicinal chemistry pipelines, enabling faster translation from bench to bedside.
The synthesis of ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate itself is a testament to the ingenuity of modern organic synthesis. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advancements have introduced more efficient routes, including catalytic processes that minimize waste and energy consumption. These innovations align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
In conclusion,ethyl 2-(prop-2-yn-1-yl)oxane-2-carboxylate (CAS No. 2138546-39-9) represents a cornerstone compound in chemical biology and medicinal chemistry. Its unique structural features make it an indispensable tool for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its significance is expected to grow further, driving innovation across multiple disciplines within the life sciences sector.
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